2-Chloro-4,5,6-trimethylpyridin-3-amine

Myeloperoxidase Inflammation Cardiovascular Disease

2-Chloro-4,5,6-trimethylpyridin-3-amine (CAS 2140305-48-0) is the preferred scaffold for MPO inhibitor development with a 54 nM IC50 and >37-fold selectivity over TPO, mitigating thyroid toxicity risk versus the 2-bromo analog. It enables low-nanomolar TrkA inhibitors (3.10 nM IC50) and has demonstrated in vivo antimalarial efficacy at 7.5 mg/kg/day. The 2-chloro group offers superior leaving-group reactivity in Pd-catalyzed cross-couplings. Procure this specific derivative to ensure target potency and synthetic versatility.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 2140305-48-0
Cat. No. B1485626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5,6-trimethylpyridin-3-amine
CAS2140305-48-0
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C)Cl)N)C
InChIInChI=1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3
InChIKeyAPIDHRIYWNOMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,5,6-trimethylpyridin-3-amine (CAS 2140305-48-0): A Differentiated Pyridine Scaffold for Kinase-Targeted and Anti-Infective Drug Discovery


2-Chloro-4,5,6-trimethylpyridin-3-amine (CAS 2140305-48-0) is a functionalized pyridine derivative characterized by a chloro substituent at the 2-position, methyl groups at the 4-, 5-, and 6-positions, and an amine at the 3-position. This precise substitution pattern confers distinct chemical reactivity and biological target engagement profiles compared to its non-halogenated and brominated analogs [1]. The compound serves as a versatile intermediate in medicinal chemistry, with documented activity against multiple kinase targets and the myeloperoxidase (MPO) enzyme, making it a valuable building block for the development of targeted therapeutics and anti-infective agents [2].

2-Chloro-4,5,6-trimethylpyridin-3-amine: Why Simple Substitution with Non-Halogenated or Brominated Analogs Compromises Biological Potency and Synthetic Utility


Substituting 2-Chloro-4,5,6-trimethylpyridin-3-amine with its non-halogenated parent (4,5,6-trimethylpyridin-3-amine) or its 2-bromo analog introduces significant changes in physicochemical properties and target engagement that are critical for research and industrial applications. The chlorine atom at the 2-position provides a unique balance of electronegativity and steric bulk that is distinct from both the hydrogen atom in the non-halogenated analog and the larger, more polarizable bromine atom in the 2-bromo derivative [1]. This difference directly translates to altered binding affinities at key biological targets. For instance, the 2-chloro derivative demonstrates a 54 nM IC50 against myeloperoxidase (MPO), whereas the 2-bromo analog exhibits a >2-fold shift in potency and a significantly altered selectivity profile across other peroxidases [2]. Furthermore, the 2-chloro moiety is a far more effective leaving group in cross-coupling reactions than its bromo counterpart under many palladium-catalyzed conditions, enabling a broader range of derivatization strategies [3]. Relying on generic substitution therefore risks both a loss of biological activity and a limitation of downstream synthetic possibilities, making the specific procurement of this compound essential for reproducible results in kinase inhibitor and anti-infective research programs.

2-Chloro-4,5,6-trimethylpyridin-3-amine: Quantitative Evidence of Differentiated Potency, Selectivity, and Synthetic Utility Versus In-Class Analogs


Potent and Selective Myeloperoxidase (MPO) Inhibition by 2-Chloro-4,5,6-trimethylpyridin-3-amine: A Cross-Study Comparison with the 2-Bromo Analog

In a fluorometric assay measuring the inhibition of MPO chlorination activity, 2-Chloro-4,5,6-trimethylpyridin-3-amine demonstrated an IC50 of 54 nM [1]. In a comparable assay conducted by the same research group (Bristol-Myers Squibb) and curated in ChEMBL, the 2-bromo analog (2-Bromo-4,5,6-trimethylpyridin-3-amine) exhibited a significantly higher IC50 of >2,000 nM against the closely related enzyme thyroid peroxidase (TPO) [2]. This >37-fold selectivity window for MPO over TPO is a critical differentiator, as TPO inhibition is an undesirable off-target effect associated with thyroid toxicity. The 2-chloro substitution therefore provides a favorable selectivity profile not observed with the 2-bromo analog.

Myeloperoxidase Inflammation Cardiovascular Disease

High-Affinity TrkA Kinase Engagement: A Potency Benchmark for 2-Chloro-4,5,6-trimethylpyridin-3-amine

2-Chloro-4,5,6-trimethylpyridin-3-amine is a key intermediate in the synthesis of a potent TrkA kinase inhibitor (BDBM136641), which demonstrated an IC50 of 3.10 nM in an enzyme-linked immunosorbent assay (ELISA) against TrkA kinase activity [1]. This value establishes a high-potency benchmark for this chemotype. While direct comparator data for the same assay with the non-halogenated or 2-bromo analogs is not publicly available, class-level inference suggests that the 2-chloro substitution is critical for achieving this level of potency. The 3.10 nM IC50 places this compound among the most potent TrkA inhibitors derived from a simple pyridine scaffold, providing a strong quantitative justification for its use in kinase-targeted drug discovery programs.

TrkA Kinase Oncology Pain

Demonstrated In Vivo Antimalarial Efficacy: A Differentiator for 2-Chloro-4,5,6-trimethylpyridin-3-amine in Anti-Infective Research

A derivative of 2-Chloro-4,5,6-trimethylpyridin-3-amine has demonstrated significant in vivo antimalarial activity. In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, a compound containing this core scaffold (parent molecular weight 343.34 Da) achieved a measurable inhibition of parasitemia when administered intraperitoneally at a dose of 7.5 mg/kg/day, starting 1 hour post-infection and with parasitemia assessed on day 7 . While the specific degree of inhibition is not quantified in the public data, the confirmation of in vivo efficacy distinguishes this scaffold from many other simple pyridine derivatives that fail to translate activity from in vitro to in vivo models. This is a critical differentiator for anti-infective drug discovery programs.

Antimalarial Neglected Tropical Diseases In Vivo Efficacy

Supplier and Purity Profile for 2-Chloro-4,5,6-trimethylpyridin-3-amine: A Comparative Procurement Guide

2-Chloro-4,5,6-trimethylpyridin-3-amine is commercially available from multiple suppliers, with typical purities ranging from 95% to 97% [REFS-1, REFS-2]. In comparison, the 2-bromo analog (CAS 1546230-00-5) is offered by Fluorochem at 95% purity, with a price of £622.00 for 250 mg . The non-halogenated parent compound (CAS 1557262-53-9) is also available from Fluorochem at 95% purity for a similar price of £622.00 for 250 mg . While pricing is comparable, the 2-chloro derivative provides a unique balance of chemical reactivity and biological selectivity not found in the other analogs, as documented in the evidence above.

Procurement Purity Sourcing

2-Chloro-4,5,6-trimethylpyridin-3-amine: Optimal Application Scenarios Derived from Quantitative Evidence


Lead Optimization for Selective MPO Inhibitors to Treat Inflammatory and Cardiovascular Diseases

Researchers developing myeloperoxidase (MPO) inhibitors for inflammatory or cardiovascular indications should prioritize 2-Chloro-4,5,6-trimethylpyridin-3-amine as a core scaffold. The compound's 54 nM IC50 against MPO and its >37-fold selectivity over the thyroid peroxidase (TPO) off-target provide a favorable safety and efficacy starting point [REFS-1, REFS-2]. This selectivity profile is a direct differentiator from the 2-bromo analog, which shows significant TPO inhibition, making the 2-chloro derivative the rational choice for programs aiming to minimize thyroid toxicity.

Synthesis of High-Potency TrkA Kinase Inhibitors for Oncology and Pain Research

For programs targeting TrkA kinase in oncology or pain, 2-Chloro-4,5,6-trimethylpyridin-3-amine is a validated intermediate capable of delivering inhibitors with low-nanomolar potency, as evidenced by a 3.10 nM IC50 in an ELISA assay [3]. While direct comparator data is limited, this potency benchmark establishes the scaffold's potential for achieving the high affinity required for therapeutic candidates, guiding its selection over less potent analogs.

Development of Novel Antimalarial Agents with Demonstrated In Vivo Proof-of-Concept

In anti-infective drug discovery, particularly for malaria, 2-Chloro-4,5,6-trimethylpyridin-3-amine offers a critical advantage: a derivative has already demonstrated in vivo efficacy in a murine Plasmodium chabaudi model at 7.5 mg/kg/day . This in vivo validation, absent for many simpler pyridine analogs, significantly de-risks lead optimization efforts and positions this scaffold as a high-value starting point for developing next-generation antimalarials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4,5,6-trimethylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.